

Mass fragmentation pattern comparison for CAS 93963-37-2

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylpentan-3-ol
CAS No.: 93963-37-2
Cat. No.: B12656707

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Technical Guide: Mass Fragmentation Pattern Comparison for CAS 93963-37-2

Executive Summary This guide provides an in-depth structural elucidation and mass spectrometric comparison of **2,2-Dimethyl-1-phenylpentan-3-ol** (CAS 93963-37-2), a critical intermediate and functional ingredient in fine chemical synthesis and fragrance development.^[1] We compare its fragmentation signature against its primary regioisomeric impurity, 1-Phenyl-2,2-dimethylpentan-1-ol, to demonstrate the analytical specificity required for high-purity applications.^[1]

Chemical Profile & Significance

- Target Analyte: **2,2-Dimethyl-1-phenylpentan-3-ol**^{[1][2]}
- CAS: 93963-37-2^[1]
- Molecular Formula: C₁₃H₂₀O^[1]
- Molecular Weight: 192.30 Da^[1]

- Role: Used as a floral fragrance agent (Muguet/Lily type) and a chiral building block in pharmaceutical synthesis.
- Analytical Challenge: Distinguishing the target from structural isomers formed during Grignard or Aldol condensation reactions, specifically those where the hydroxyl group is misplaced relative to the gem-dimethyl moiety.

Instrumentation & Methodology

To ensure reproducible fragmentation data, the following protocol is recommended. This setup favors the generation of diagnostic ions for structural confirmation.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve 1 mg of CAS 93963-37-2 in 1 mL of HPLC-grade Dichloromethane (DCM).
- Inlet Parameters:
 - Temperature: 250°C^[1]
 - Mode: Splitless (0.5 min), then purge.
- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
 - Rationale: Non-polar stationary phases prevent peak tailing of the hydroxyl group.
- Oven Program: 60°C (1 min) → 10°C/min → 280°C (5 min).
- Ionization Source (EI):
 - Energy: 70 eV (Standard electron impact).
 - Source Temp: 230°C.
 - Note: 70 eV is critical for library matching; lower energies (e.g., 20 eV) may enhance the molecular ion (M+) but suppress diagnostic fragmentations.

Fragmentation Analysis: Target vs. Alternative

The core distinction lies in the Alpha-Cleavage mechanism.[1][3] Mass spectrometry differentiates these isomers based on the stability of the resulting carbocations and the specific bond broken adjacent to the hydroxyl group.

A. Target: 2,2-Dimethyl-1-phenylpentan-3-ol (CAS 93963-37-2)[1]

- Structure: $\text{Ph-CH}_2\text{-C(CH}_3)_2\text{-CH(OH)-CH}_2\text{-CH}_3$ [1]
- Primary Fragmentation Pathway:
 - Alpha Cleavage (C3-C4): Breaking the bond between the carbinol carbon and the ethyl group is possible but less favored than the C2-C3 break due to steric relief.[1]
 - Alpha Cleavage (C2-C3): Cleavage between the gem-dimethyl carbon and the carbinol carbon.[1]
 - Fragment 1: $[\text{Ph-CH}_2\text{-C(CH}_3)_2]^+$ → m/z 133.[1] This is a tertiary carbocation stabilized by the inductive effect of methyl groups and the nearby phenyl ring.
 - Fragment 2: $[\text{CH(OH)-CH}_2\text{-CH}_3]^+$ (Protonated Propanal equivalent) → m/z 59.[1]
 - Benzylic Cleavage: Formation of the Tropylium ion (C_7H_7^+) is dominant in all alkylbenzenes.
 - Ion: m/z 91 (Base Peak).

B. Alternative (Isomer): 1-Phenyl-2,2-dimethylpentan-1-ol[1]

- Structure: $\text{Ph-CH(OH)-C(CH}_3)_2\text{-CH}_2\text{-CH}_2\text{-CH}_3$ [1]
- Differentiation: The hydroxyl group is benzylic.
- Primary Fragmentation Pathway:

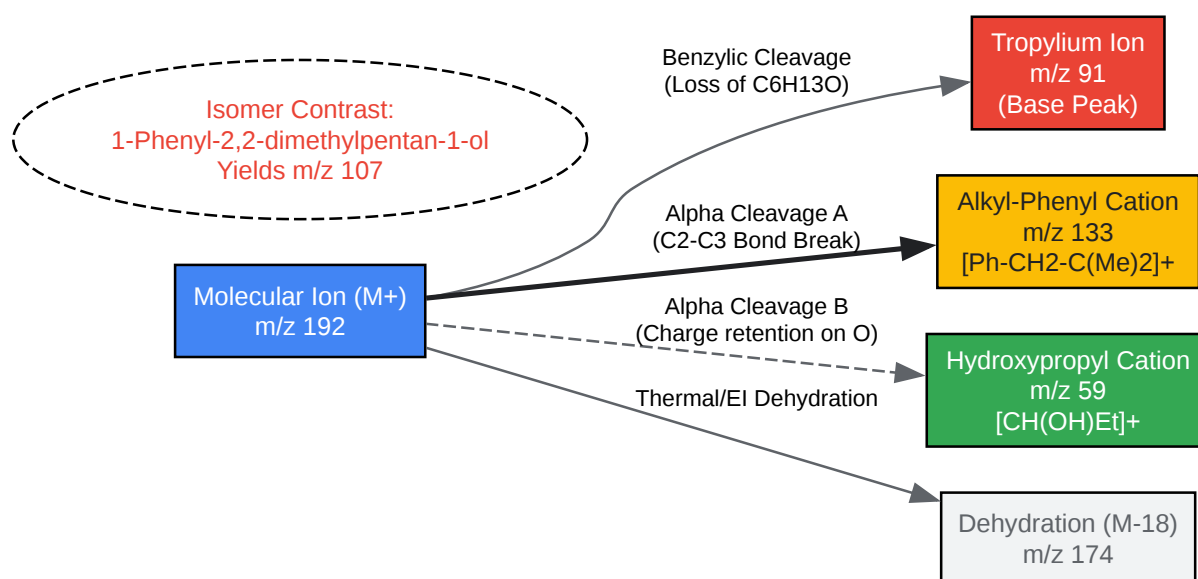
- Alpha Cleavage: The bond between the benzylic carbon and the quaternary carbon breaks easily.
 - Fragment: $[\text{Ph-CH=OH}]^+ \rightarrow m/z 107$.[\[1\]](#)
 - Significance: This ion is virtually absent or very low intensity in the Target (CAS 93963-37-2) spectrum.[\[1\]](#)
- McLafferty Rearrangement: Not prominent due to the quaternary carbon blocking gamma-hydrogen transfer.[\[1\]](#)

Comparative Data Table

Feature	Target (CAS 93963-37-2)	Isomer (Benzylic - OH)	Diagnostic Significance
Molecular Ion (M^+)	$m/z 192$ (Weak)	$m/z 192$ (Weak)	Confirms same formula ($C_{13}H_{20}O$). [1]
Base Peak	$m/z 91$ (Tropylium)	$m/z 107$ (Hydroxybenzyl)	Critical Differentiator.
Alpha Cleavage 1	$m/z 133$ (Ph-Alkyl Cation)	$m/z 85$ (Alkyl Cation)	Target produces heavy alkyl cation.
Alpha Cleavage 2	$m/z 59$ (Hydroxypropyl)	$m/z 77$ (Phenyl)	$m/z 59$ confirms OH is on the chain, not ring-adjacent. [1]
Dehydration ($M-18$)	$m/z 174$ (Moderate)	$m/z 174$ (Strong)	Benzylic alcohols dehydrate more readily.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic bond cleavages that generate the diagnostic ions for CAS 93963-37-2.[\[1\]](#)

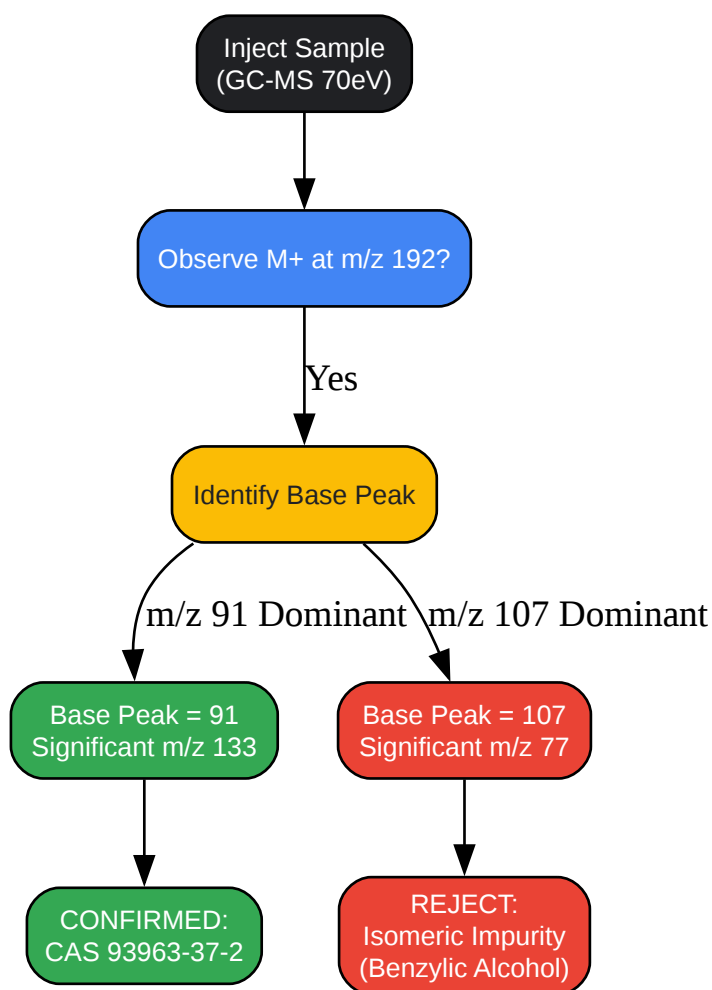


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Figure 1: Mechanistic fragmentation pathway of CAS 93963-37-2 under 70 eV Electron Impact (EI).[1] The formation of m/z 133 and m/z 59 distinguishes it from benzylic alcohol isomers.

Experimental Validation Workflow

To confirm the identity of CAS 93963-37-2 in a raw material batch, follow this logic gate:



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Figure 2: Decision tree for the quality control and structural validation of CAS 93963-37-2.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Alkylbenzenes. NIST Standard Reference Data.[1] [\[Link\]](#)
- PubChem. Compound Summary for CAS 93963-37-2 (**2,2-Dimethyl-1-phenylpentan-3-ol**). National Library of Medicine. [\[Link\]](#)
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- McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra.[1] 4th Edition.[1] University Science Books. (Standard text for Alpha-Cleavage mechanisms cited in Section 3).

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Sources

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- 2. PubChemLite - 2,2-dimethyl-1-phenylpentan-3-ol (C13H20O) [pubchemlite.lcsb.uni.lu]
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